L-Tryptophan-1-13C

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

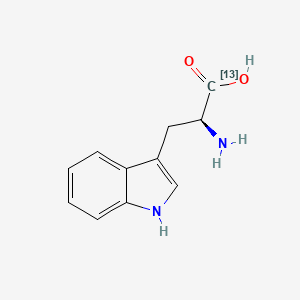

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)(113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-KYURPWGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H]([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to L-Tryptophan-1-13C for Researchers and Drug Development Professionals

Introduction

L-Tryptophan-1-13C is a stable isotope-labeled form of the essential amino acid L-tryptophan, where the carbon atom at the 1-position of the carboxyl group is substituted with a ¹³C isotope. This seemingly subtle modification makes it a powerful tool in metabolic research, serving as a tracer to elucidate the complex pathways of tryptophan metabolism and as an internal standard for precise quantification in various biological matrices. This technical guide provides a comprehensive overview of this compound, including its properties, key applications, detailed experimental protocols, and data presentation for researchers, scientists, and drug development professionals.

Core Concepts and Properties

L-Tryptophan-1-¹³C is chemically identical to its unlabeled counterpart but possesses a molecular weight that is increased by one mass unit. This mass difference allows for its differentiation and quantification by mass spectrometry. Its primary applications in research include metabolic flux analysis, pharmacokinetic studies, disease biomarker discovery, and assessing the impact of new drug candidates on tryptophan metabolism.[1]

Physicochemical Properties

A summary of the key physicochemical properties of L-Tryptophan-1-¹³C is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | ¹³CC₁₀H₁₂N₂O₂ | [2] |

| Molecular Weight | 205.22 g/mol | [2][3] |

| CAS Number | 81201-92-5 | [2] |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Chemical Purity | ≥98% | |

| Form | Solid | |

| Melting Point | 280-285 °C (decomposes) | |

| Optical Activity | [α]20/D -30.5°, c = 1 in H₂O |

Tryptophan Metabolic Pathways

L-tryptophan is primarily metabolized through two major pathways: the kynurenine pathway and the serotonin pathway. L-Tryptophan-1-¹³C allows for the tracing of carbon flux through these critical routes.

Kynurenine Pathway

The kynurenine pathway is the principal route of tryptophan degradation, accounting for over 95% of its metabolism. This pathway generates several neuroactive and immunomodulatory metabolites. Dysregulation of the kynurenine pathway is implicated in a variety of neurological and inflammatory disorders.

References

L-Tryptophan-1-13C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of L-Tryptophan-1-13C, a stable isotope-labeled amino acid crucial for metabolic and signaling pathway research. This document is intended to serve as a core resource for professionals in academic research and the pharmaceutical industry.

Core Chemical Properties

This compound is a non-radioactive, stable isotope-labeled variant of the essential amino acid L-tryptophan. The specific incorporation of a carbon-13 isotope at the C1 position (the carboxyl carbon) allows for its use as a tracer in a variety of biological studies without the safety concerns associated with radioactive isotopes. Its physical and chemical properties are largely similar to its unlabeled counterpart, with the key difference being its molecular weight.

Below is a summary of the key quantitative data for this compound:

| Property | Value | Citations |

| Molecular Formula | ¹³CC₁₀H₁₂N₂O₂ | [1] |

| Molecular Weight | 205.22 g/mol | [1] |

| CAS Number | 81201-92-5 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 280-285 °C (decomposes) | [1] |

| Isotopic Purity | 99 atom % ¹³C | |

| Chemical Purity | 98% (CP) | |

| Optical Activity | [α]20/D -30.5°, c = 1 in H₂O | |

| Mass Shift | M+1 |

Experimental Protocols

The use of this compound as a tracer necessitates precise and accurate analytical methods to track its incorporation into various metabolic and signaling pathways. The following sections detail common experimental protocols for the analysis of this compound and its metabolites.

Sample Preparation for Chromatographic Analysis

Accurate quantification of this compound and its metabolites from biological samples requires careful sample preparation to minimize degradation and interference.

For Plasma/Serum Samples:

-

Deproteinization: To remove proteins that can interfere with analysis, precipitation is a common first step. This can be achieved by adding perchloric acid (PCA) or trichloroacetic acid (TCA) to the plasma or serum sample. The mixture is then vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant contains the amino acids and their metabolites.

-

Internal Standard Addition: For accurate quantification, a known concentration of an internal standard, such as a deuterated or otherwise heavily labeled tryptophan, is added to the sample before processing.

-

Extraction (Optional): Solid-phase extraction (SPE) can be employed for further cleanup and concentration of the analytes of interest.

For Cell Culture Supernatants:

-

Thawing and Internal Standard Addition: Samples are thawed, and an internal standard mix is added.

-

Protein Precipitation: Cold methanol is added to the sample, which is then incubated at -20°C to precipitate proteins.

-

Centrifugation and Drying: The sample is centrifuged to pellet the precipitate, and the supernatant is collected and dried.

-

Reconstitution: The dried residue is redissolved in a suitable solvent, such as 0.1% formic acid in water, for analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of L-tryptophan and its metabolites.

Methodology:

-

Column: A C18 reversed-phase column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection:

-

UV Detection: Tryptophan and many of its metabolites absorb UV light, allowing for their detection.

-

Fluorescence Detection: The indole ring of tryptophan is naturally fluorescent, providing a highly sensitive and selective detection method.

-

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the highly specific detection and quantification of this compound and its labeled metabolites based on their mass-to-charge ratio. This is the preferred method for tracer studies.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of amino acids and their metabolites, though it requires derivatization to make the analytes volatile.

Methodology:

-

Derivatization: The carboxyl and amino groups of tryptophan are derivatized, commonly through silylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or esterification followed by acylation.

-

Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column for separation.

-

Mass Spectrometry: The separated compounds are introduced into a mass spectrometer for detection and quantification. The mass spectrum of the derivatized this compound will show a characteristic isotopic pattern that allows it to be distinguished from its unlabeled counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that can provide detailed structural information and quantification of this compound. The presence of the ¹³C label at a specific position enhances the signal for that carbon, facilitating its detection and the study of its metabolic fate.

Sample Preparation:

-

Dissolution: Dissolve 5-25 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For ¹³C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.

-

Filtration: Filter the sample into a clean NMR tube to remove any particulate matter, which can degrade the quality of the spectrum.

-

Internal Standard: An internal standard (e.g., DSS for aqueous samples) can be added for accurate chemical shift referencing.

Data Acquisition:

-

A standard one-dimensional ¹³C NMR spectrum is acquired. The signal corresponding to the ¹³C-labeled carboxyl carbon will be significantly enhanced compared to the natural abundance ¹³C signals of the other carbons in the molecule.

-

Two-dimensional NMR techniques, such as ¹H-¹³C HSQC, can be used to correlate the labeled carbon with its attached protons, providing further structural confirmation.

Applications in Tracing Signaling Pathways

This compound is an invaluable tool for elucidating the roles of tryptophan metabolism in various signaling pathways implicated in health and disease.

Tryptophan Metabolism and Signaling Overview

Tryptophan is metabolized through several key pathways, primarily the kynurenine and serotonin pathways. Metabolites from these pathways have been shown to act as signaling molecules, influencing a range of cellular processes.

Caption: Major metabolic and signaling pathways of L-Tryptophan.

Aryl Hydrocarbon Receptor (AHR) Signaling

The kynurenine pathway produces several metabolites, including kynurenine itself, that can act as ligands for the Aryl Hydrocarbon Receptor (AHR), a transcription factor involved in regulating immune responses and cellular homeostasis.

Experimental Workflow: By incubating cells with this compound, researchers can trace the incorporation of the ¹³C label into kynurenine and other metabolites. Subsequent analysis of cell lysates or culture media using LC-MS can quantify the production of these labeled metabolites. The activation of the AHR pathway can then be assessed by measuring the expression of AHR target genes (e.g., CYP1A1) or by using reporter gene assays. This allows for a direct link to be established between tryptophan metabolism and AHR activation.

Caption: Workflow for tracing this compound in AHR signaling.

mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Amino acids, including tryptophan, are known to activate mTORC1. This compound can be used to investigate the direct and indirect effects of tryptophan metabolism on mTOR signaling.

Experimental Workflow: Cells can be cultured in the presence of this compound. The activation of the mTOR pathway can be monitored by assessing the phosphorylation status of its downstream targets, such as S6 kinase (S6K) and 4E-BP1, using Western blotting or other immunoassays. By correlating the uptake and metabolism of this compound (measured by LC-MS) with the phosphorylation state of mTORC1 substrates, researchers can dissect the mechanisms by which tryptophan availability and its metabolism regulate this critical signaling pathway.

Caption: Workflow for tracing this compound in mTOR signaling.

Conclusion

This compound is a powerful and versatile tool for researchers studying the intricate roles of tryptophan in metabolism and cellular signaling. The ability to trace the fate of this essential amino acid with high precision using modern analytical techniques provides invaluable insights into the mechanisms underlying various physiological and pathological processes. This guide provides a foundational understanding of the properties, analytical methodologies, and applications of this compound to aid in the design and execution of robust and informative experiments.

References

L-Tryptophan-1-13C CAS number 81201-92-5

An In-depth Technical Guide to L-Tryptophan-1-¹³C

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tryptophan-1-¹³C (CAS Number: 81201-92-5) is a stable isotope-labeled version of the essential amino acid L-Tryptophan, where the carbon atom at the C1 position (the carboxyl carbon) is replaced with its heavy isotope, ¹³C. This isotopic enrichment makes it an invaluable tool in various research applications, particularly in metabolic studies, proteomics, and drug development. Its use allows for the precise tracing and quantification of tryptophan and its metabolites in complex biological systems without the safety concerns associated with radioactive isotopes.

L-Tryptophan itself is a precursor for the synthesis of several critical biomolecules, including the neurotransmitter serotonin, the neurohormone melatonin, and nicotinamide adenine dinucleotide (NAD+). Roughly 95% of tryptophan is metabolized through the kynurenine pathway, which produces a range of neuroactive and immunomodulatory compounds.[1][2][3] Given the implication of these pathways in neurological disorders, immune responses, and cancer, L-Tryptophan-1-¹³C serves as a powerful probe for investigating disease mechanisms and the efficacy of therapeutic agents.[1][4]

Physicochemical and Spectroscopic Data

The fundamental properties of L-Tryptophan-1-¹³C are summarized below. This data is essential for experimental design, including preparation of standards, and for analysis using techniques like mass spectrometry.

| Property | Value | Source |

| CAS Number | 81201-92-5 | |

| Molecular Formula | ¹³CC₁₀H₁₂N₂O₂ | |

| Molecular Weight | 205.22 g/mol | |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Chemical Purity | ≥98% | |

| Appearance | Solid | |

| Melting Point | 280-285 °C (decomposes) | |

| Optical Activity | [α]20/D -30.5°, c = 1 in H₂O | |

| Mass Shift | M+1 |

Core Applications in Research

L-Tryptophan-1-¹³C is primarily used as a tracer and an internal standard in a variety of analytical techniques.

-

Metabolic Flux Analysis: It is used to trace the metabolic fate of tryptophan through key pathways like the kynurenine and serotonin pathways. By measuring the incorporation of the ¹³C label into downstream metabolites, researchers can quantify the activity and flux of these pathways under different physiological or pathological conditions.

-

Quantitative Proteomics: In techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), L-Tryptophan-1-¹³C can be used for the quantitative determination of proteins via mass spectrometry.

-

Clinical Diagnostics: The ¹³C-Tryptophan breath test is a non-invasive method to study in vivo tryptophan metabolism. After oral administration of ¹³C-labeled tryptophan, the rate of its catabolism can be assessed by measuring the amount of ¹³CO₂ exhaled. This has been explored as a potential biomarker for conditions with altered tryptophan-kynurenine metabolism, such as major depressive disorder.

-

Internal Standard: Due to its identical chemical behavior and distinct mass, it serves as an ideal internal standard for the accurate quantification of unlabeled L-Tryptophan in biological samples using NMR, GC-MS, or LC-MS.

Major Signaling Pathways

L-Tryptophan is metabolized through several key pathways, with the Kynurenine and Serotonin pathways being the most significant in physiology and disease.

The Kynurenine Pathway

Approximately 95% of free L-Tryptophan is catabolized through the kynurenine pathway. This pathway is initiated by the enzymes Tryptophan 2,3-dioxygenase (TDO), primarily in the liver, and Indoleamine 2,3-dioxygenase (IDO), which is active in extrahepatic tissues and is induced by inflammatory cytokines. The pathway generates several bioactive metabolites, including kynurenic acid (a neuroprotectant) and quinolinic acid (a neurotoxin), before ultimately leading to the de novo synthesis of NAD+. Dysregulation of this pathway is linked to various neurological and immunological disorders.

References

- 1. Frontiers | Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders [frontiersin.org]

- 2. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

In-Depth Technical Guide: Determining the Molecular Weight of L-Tryptophan-1-13C

This technical guide provides a detailed methodology for calculating the molecular weight of L-Tryptophan isotopically labeled with Carbon-13 at a single position. This information is critical for researchers and professionals in drug development and various scientific fields where isotopic labeling is utilized for metabolic tracking, structural analysis, and quantitative proteomics.

Foundational Data: L-Tryptophan and Carbon Isotopes

L-Tryptophan is an essential amino acid with the standard molecular formula C₁₁H₁₂N₂O₂[1][2][3][4][5]. The naturally occurring molecular weight of L-Tryptophan is approximately 204.23 g/mol . This value is an average based on the natural abundance of the constituent isotopes of each element.

Carbon exists primarily as two stable isotopes: Carbon-12 (¹²C) and Carbon-13 (¹³C). Carbon-12 is the more abundant isotope. The atomic mass of the Carbon-13 isotope is approximately 13.003354835 Da. Isotopic labeling involves the substitution of a more abundant isotope with a less abundant one, in this case, replacing a ¹²C atom with a ¹³C atom.

Methodology: Calculation of Molecular Weight

The calculation of the molecular weight for L-Tryptophan-1-¹³C requires a precise summation of the atomic masses of its constituent atoms, accounting for the single isotopic substitution.

Experimental Protocol: Molecular Weight Calculation

-

Establish the Molecular Formula: The molecular formula for standard L-Tryptophan is C₁₁H₁₂N₂O₂. For L-Tryptophan-1-¹³C, the formula is represented as [¹³C]C₁₀H₁₂N₂O₂ to denote the presence of one Carbon-13 atom and ten Carbon-12 atoms.

-

Summation of Atomic Weights: The molecular weight is calculated by summing the atomic weights of all atoms in the isotopically labeled molecule. The standard atomic weights for the other elements are:

-

Hydrogen (H): ~1.008 Da

-

Nitrogen (N): ~14.007 Da

-

Oxygen (O): ~15.999 Da

-

Carbon-12 (¹²C): ~12.000 Da

-

Carbon-13 (¹³C): ~13.00335 Da

-

-

Calculation:

-

Mass of 10 Carbon-12 atoms = 10 * 12.000 Da = 120.000 Da

-

Mass of 1 Carbon-13 atom = 1 * 13.00335 Da = 13.00335 Da

-

Mass of 12 Hydrogen atoms = 12 * 1.008 Da = 12.096 Da

-

Mass of 2 Nitrogen atoms = 2 * 14.007 Da = 28.014 Da

-

Mass of 2 Oxygen atoms = 2 * 15.999 Da = 31.998 Da

-

Total Molecular Weight = 120.000 + 13.00335 + 12.096 + 28.014 + 31.998 = 205.21135 Da

-

This calculated value represents the monoisotopic mass of L-Tryptophan-1-¹³C.

Data Summary

The quantitative data is summarized in the table below for clear comparison.

| Compound | Molecular Formula | Isotopic Composition | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| L-Tryptophan | C₁₁H₁₂N₂O₂ | Natural Abundance | 204.23 | 204.089878 |

| L-Tryptophan-1-¹³C | [¹³C]C₁₀H₁₂N₂O₂ | One ¹³C Atom | Not Applicable | 205.21135 |

Logical Workflow for Molecular Weight Determination

The process of determining the molecular weight of an isotopically labeled compound follows a clear logical progression.

Caption: Workflow for calculating the molecular weight of L-Tryptophan-1-¹³C.

References

A Technical Guide to the Isotopic Purity of L-Tryptophan-1-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of L-Tryptophan-1-13C, a critical stable isotope-labeled compound used in a wide array of research applications, from metabolic flux analysis to quantitative proteomics. Understanding and verifying the isotopic purity of this tracer is paramount for generating accurate and reproducible experimental data. This document outlines the common analytical techniques, presents typical quantitative data, details experimental protocols, and visualizes key metabolic pathways and experimental workflows.

Quantitative Analysis of Isotopic Purity

The isotopic purity of this compound is a measure of the enrichment of the ¹³C isotope at the C1 (carboxyl) position. Commercially available this compound typically boasts high isotopic enrichment. However, the exact isotopic distribution can vary between batches and manufacturers. Therefore, independent verification is often necessary for rigorous scientific studies. The following tables summarize the expected quantitative data for high-quality this compound.

Table 1: Typical Isotopic Purity and Enrichment of this compound

| Parameter | Specification | Analytical Technique(s) |

| Isotopic Enrichment at C1 | ≥ 99 atom % ¹³C | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC), NMR |

| Enantiomeric Purity | ≥ 99% L-isomer | Chiral Chromatography (GC-MS or HPLC) |

Table 2: Representative Mass Isotopologue Distribution of this compound

| Isotopologue | Description | Expected Abundance (%) |

| M+0 | Unlabeled L-Tryptophan (C₁₁H₁₂N₂O₂) | < 1% |

| M+1 | L-Tryptophan-1-¹³C (¹³CC₁₀H₁₂N₂O₂) | ≥ 99% |

| M+2 | Presence of two ¹³C atoms or other heavy isotopes | Typically < 0.5% |

| M+n | Presence of multiple heavy isotopes | Generally negligible |

Experimental Protocols for Purity Determination

Accurate determination of the isotopic and chemical purity of this compound requires robust analytical methodologies. The two primary techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Isotopic Enrichment Analysis by Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for determining the isotopic enrichment of labeled compounds.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water with 0.1% formic acid) at a concentration of approximately 1 mg/mL.[1]

-

Prepare a series of dilutions to create a calibration curve if quantitative analysis of impurities is required.

-

For analysis, dilute the sample to a final concentration suitable for the instrument's sensitivity (e.g., 1-10 µg/mL).

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.[1]

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used to generate the protonated molecular ion [M+H]⁺.[1]

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass determination and separation of isotopologues.

-

Scan Mode: Full scan mode is used to acquire the mass spectra of the different isotopologues.

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the unlabeled (M+0) and labeled (M+1) L-Tryptophan. The theoretical m/z for the protonated molecular ion of L-Tryptophan-1-¹³C is approximately 206.08.[1]

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic enrichment using the following formula:

-

Isotopic Enrichment (%) = (Area(M+1) / (Area(M+0) + Area(M+1) + ...)) * 100

-

-

-

Isotopic and Structural Purity Analysis by NMR Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the position of the ¹³C label and assess the overall chemical purity.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[2]

-

Add an internal standard (e.g., DSS or TSP) for chemical shift referencing.

-

-

NMR Acquisition:

-

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum to assess chemical purity by identifying signals from any impurities.

-

¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum. The signal corresponding to the C1 carbon will be significantly enhanced due to the ¹³C enrichment. The chemical shift of the C1 carbon in tryptophan is approximately 174 ppm.

-

2D HSQC/HMBC: Two-dimensional correlation spectra like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm the connectivity and definitively assign the position of the ¹³C label.

-

-

Data Analysis:

-

Chemical Purity: Integrate the peaks in the ¹H NMR spectrum to quantify the relative amounts of this compound and any impurities.

-

Isotopic Enrichment: While precise quantification of high enrichment levels by NMR can be challenging, the relative intensity of the ¹³C-satellite peaks in the ¹H spectrum or direct comparison of the enriched ¹³C signal to natural abundance signals can provide an estimate. More advanced quantitative ¹³C NMR methods can also be employed.

-

Enantiomeric Purity by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Ensuring the enantiomeric purity (L-form vs. D-form) is crucial, especially in biological studies.

Methodology:

-

Derivatization: Amino acids require derivatization to become volatile for GC analysis. A common method involves esterification followed by acylation.

-

GC Conditions:

-

Column: A chiral capillary column (e.g., Chirasil-Val) is used to separate the enantiomers.

-

Carrier Gas: Helium.

-

Temperature Program: An optimized temperature gradient is used to achieve baseline separation of the L- and D-tryptophan derivatives.

-

-

MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to selectively detect the characteristic fragment ions of the derivatized tryptophan, enhancing sensitivity and specificity.

-

Data Analysis: The peak areas of the L- and D-enantiomers are integrated to determine the enantiomeric excess (% ee).

Signaling Pathways and Experimental Workflows

This compound is a valuable tracer for studying the metabolic fate of tryptophan in various biological systems. The two primary metabolic routes for tryptophan are the kynurenine and serotonin pathways.

Tryptophan Metabolism Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the major metabolic pathways of L-tryptophan.

Caption: Major metabolic pathways of L-tryptophan.

Experimental Workflow for a ¹³C Tracer Study

The following diagram illustrates a typical experimental workflow for a metabolic tracer study using this compound.

Caption: Workflow for a ¹³C metabolic tracer study.

Conclusion

The reliability of research utilizing this compound is fundamentally dependent on the accurate assessment of its isotopic and chemical purity. This guide has provided a comprehensive overview of the analytical methodologies, expected quantitative data, and the biological context for the use of this important tracer. By adhering to rigorous analytical protocols and having a clear understanding of the metabolic pathways being investigated, researchers can confidently employ this compound to unravel complex biological processes.

References

L-Tryptophan-1-¹³C vs. Unlabeled L-Tryptophan: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of L-Tryptophan-1-¹³C and its unlabeled counterpart, offering researchers, scientists, and drug development professionals a detailed comparison of their properties, applications, and the experimental protocols in which they are employed. This document is intended to serve as a foundational resource for the effective utilization of stable isotope-labeled tryptophan in metabolic research and beyond.

Core Differences and Physicochemical Properties

L-Tryptophan is an essential amino acid with a pivotal role in numerous physiological processes, including protein synthesis and as a precursor to vital neuromodulators and metabolites. The introduction of a stable isotope, Carbon-13 (¹³C), at the first carbon position of the carboxyl group (L-Tryptophan-1-¹³C) provides a powerful tool for tracing and quantifying metabolic pathways without altering the fundamental chemical behavior of the molecule. The primary distinction lies in the mass of the molecule, which allows for its differentiation from the naturally abundant ¹²C-tryptophan in mass spectrometry-based analyses.

Below is a summary of the key physicochemical properties of both unlabeled L-Tryptophan and L-Tryptophan-1-¹³C.

| Property | Unlabeled L-Tryptophan | L-Tryptophan-1-¹³C |

| Molecular Formula | C₁₁H₁₂N₂O₂[1][2][3] | ¹³CC₁₀H₁₂N₂O₂[4] |

| Molecular Weight | 204.23 g/mol [1] | 205.22 g/mol |

| CAS Number | 73-22-3 | 81201-92-5 |

| Appearance | White to yellow-white powder | White to off-white powder |

| Melting Point | 280-285 °C (decomposes) | 280-285 °C (decomposes) |

| Solubility in Water | 1 mg/mL | Data not readily available, expected to be similar to unlabeled form |

| Isotopic Purity | Not Applicable | ≥99 atom % ¹³C |

| Chemical Purity | ≥98.5% | ≥98% |

Metabolic Pathways of L-Tryptophan

L-Tryptophan is metabolized through several key pathways, the most prominent of which are the Kynurenine and Serotonin pathways. The ability to trace the fate of L-Tryptophan-1-¹³C through these routes provides invaluable insights into cellular and systemic metabolism in both healthy and diseased states.

The Kynurenine Pathway

The Kynurenine pathway is the principal route of tryptophan degradation, accounting for over 95% of its metabolism. This pathway is initiated by the enzymes Tryptophan 2,3-dioxygenase (TDO) or Indoleamine 2,3-dioxygenase (IDO) and leads to the production of several neuroactive and immunomodulatory metabolites.

The Serotonin Pathway

A smaller, yet critically important, fraction of L-Tryptophan is converted to serotonin (5-hydroxytryptamine, 5-HT), a neurotransmitter that plays a significant role in mood, sleep, and appetite regulation. This pathway is initiated by the enzyme Tryptophan Hydroxylase.

Key Experimental Applications and Protocols

The use of L-Tryptophan-1-¹³C is integral to a variety of experimental techniques aimed at elucidating metabolic dynamics. Below are detailed protocols for two key applications.

¹³C-Tryptophan Breath Test for In Vivo Metabolic Analysis

The ¹³C-Tryptophan breath test is a non-invasive method to assess in vivo tryptophan metabolism via the kynurenine pathway. The principle of this test is that when L-Tryptophan-1-¹³C is metabolized, the ¹³C-labeled carboxyl group is released as ¹³CO₂, which can be measured in the exhaled breath.

Experimental Protocol:

-

Patient Preparation: Patients should fast overnight prior to the test. Baseline breath samples are collected to determine the natural abundance of ¹³CO₂.

-

Substrate Administration: A dose of 150 mg of L-Tryptophan-1-¹³C, dissolved in water, is administered orally.

-

Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of up to 180 minutes post-administration. Samples are collected in specialized bags or tubes.

-

Sample Analysis: The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured using Isotope Ratio Mass Spectrometry (IRMS).

-

Data Analysis: The rate of ¹³CO₂ exhalation is calculated and can be expressed as the percentage of the administered dose recovered per hour. This provides a measure of the rate of tryptophan catabolism through the kynurenine pathway.

SILAC-based Quantitative Proteomics

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. By metabolically incorporating "heavy" amino acids into proteins, SILAC allows for the direct comparison of protein abundance between different cell populations.

Experimental Protocol:

-

Cell Culture and Labeling: Two populations of cells are cultured in parallel. One population is grown in "light" media containing unlabeled L-tryptophan, while the other is grown in "heavy" media where unlabeled tryptophan is replaced with a ¹³C-labeled version (or other isotopically labeled amino acids like lysine and arginine). Cells are cultured for a sufficient number of doublings to ensure complete incorporation of the labeled amino acids into the proteome.

-

Experimental Treatment: The two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).

-

Cell Lysis and Protein Extraction: After treatment, the "light" and "heavy" cell populations are harvested, and the proteins are extracted.

-

Sample Pooling and Protein Digestion: Equal amounts of protein from the "light" and "heavy" lysates are combined. The pooled protein mixture is then digested into smaller peptides, typically using an enzyme like trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling.

-

Data Analysis: The relative abundance of the "light" and "heavy" peptides is determined by comparing their respective signal intensities in the mass spectra. This ratio reflects the relative abundance of the corresponding protein in the two original cell populations.

Conclusion

L-Tryptophan-1-¹³C is an indispensable tool for modern metabolic research. Its ability to act as a tracer in complex biological systems provides a level of insight that is unattainable with its unlabeled counterpart. This guide has provided a foundational understanding of the key differences, metabolic pathways, and experimental applications of labeled and unlabeled L-Tryptophan. The detailed protocols and visual workflows are intended to equip researchers with the knowledge necessary to design and execute robust and informative experiments in their respective fields.

References

The Role of L-Tryptophan-1-13C in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tryptophan, an essential amino acid, is a cornerstone of numerous physiological processes, serving as a precursor to the neurotransmitter serotonin, the neuroprotective kynurenic acid, the neurotoxic quinolinic acid, and nicotinamide adenine dinucleotide (NAD+). Dysregulation of tryptophan metabolism is implicated in a wide array of pathologies, including neurological disorders, inflammatory diseases, and cancer.[1] Stable isotope tracing, utilizing molecules such as L-Tryptophan-1-13C, offers a powerful and precise method to dynamically track the fate of tryptophan through its complex metabolic pathways, providing invaluable insights into disease mechanisms and the efficacy of therapeutic interventions.[1] This technical guide provides an in-depth overview of the applications of this compound in metabolic research, complete with experimental protocols, quantitative data summaries, and detailed pathway visualizations.

Core Applications of this compound

This compound serves as a versatile tool in metabolic research, primarily employed in two key applications:

-

Stable Isotope Tracer: In this application, this compound is introduced into a biological system (cell culture, animal model, or human subject) to trace its conversion into various downstream metabolites. This allows for the dynamic measurement of metabolic fluxes and pathway activities.[1] A prominent example is the L-[1-13C]Tryptophan Breath Test (13C-TBT), a non-invasive method to assess the activity of the kynurenine pathway.[2]

-

Internal Standard: this compound is frequently used as an internal standard for the quantitative analysis of tryptophan and its metabolites by mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Its chemical similarity to the unlabeled analyte, with a distinct mass difference, allows for accurate and precise quantification by correcting for variations in sample preparation and instrument response.

Tryptophan Metabolic Pathways

Tryptophan is primarily metabolized through three major pathways, each with distinct physiological roles:

-

The Kynurenine Pathway: Accounting for over 90% of tryptophan catabolism, this pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). The decarboxylation of an intermediate in this pathway, 3-hydroxyanthranilic acid, releases the 1-carboxyl carbon of tryptophan as CO2. This is the principle behind the 13C-Tryptophan Breath Test.

-

The Serotonin Pathway: A smaller but vital fraction of tryptophan is converted to the neurotransmitter serotonin (5-hydroxytryptamine). This pathway is crucial for regulating mood, sleep, and appetite.

-

The Gut Microbiota Pathway: Intestinal microorganisms metabolize tryptophan into a variety of indole derivatives, which play a significant role in gut homeostasis and immune responses.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways of tryptophan.

Quantitative Data Presentation

The following tables summarize quantitative data from studies utilizing this compound or measuring tryptophan metabolites in various research contexts.

Table 1: 13C-Tryptophan Breath Test (13C-TBT) in Major Depressive Disorder (MDD)

| Parameter | MDD Patients (n=18) | Healthy Controls (n=24) | p-value |

| Cmax (%) | 10.3 ± 4.1 | 6.5 ± 2.6 | 0.002 |

| Tmax (min) | 55.8 ± 21.4 | 56.9 ± 21.5 | 0.88 |

| AUC (%·min) | 988.7 ± 404.3 | 660.8 ± 262.0 | 0.008 |

| CRR₀₋₁₈₀ (%) | 5.2 ± 2.2 | 3.5 ± 1.4 | 0.004 |

Data are presented as mean ± standard deviation. Cmax: maximal Δ13CO2; Tmax: time to reach Cmax; AUC: area under the Δ13CO2-time curve; CRR₀₋₁₈₀: cumulative recovery rate during the 180-min test.

Table 2: Serum Tryptophan and Kynurenine/Tryptophan Ratio in Inflammatory Bowel Disease (IBD)

| Analyte/Ratio | Crohn's Disease | Ulcerative Colitis | Healthy Controls |

| Serum Tryptophan | Significantly Lower | Significantly Lower | Normal |

| Kynurenine/Tryptophan Ratio | Significantly Higher | Significantly Higher | Normal |

Qualitative summary based on findings that patients with IBD have significantly lower serum tryptophan levels and a higher kynurenine to tryptophan ratio compared to healthy controls, with these changes correlating with disease activity.

Table 3: Tryptophan Metabolites in Neurodegenerative Diseases

| Disease | Sample | Tryptophan | Kynurenine | Kynurenine/Tryptophan Ratio |

| Huntington's Disease | Serum | Lower | Higher | Higher |

| Multiple Sclerosis | Serum, CSF | Lower | - | - |

| Parkinson's Disease | Serum | Lower | Lower | - |

CSF: Cerebrospinal Fluid. This table provides a qualitative summary of reported changes in tryptophan and kynurenine levels in different neurodegenerative diseases.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: L-[1-13C]Tryptophan Breath Test (13C-TBT)

Objective: To non-invasively assess the in vivo activity of the kynurenine pathway of tryptophan metabolism.

Principle: The 1-carboxyl carbon of L-Tryptophan is released as CO2 during its metabolism via the kynurenine pathway. By administering this compound and measuring the ratio of 13CO2 to 12CO2 in exhaled breath over time, the rate of tryptophan catabolism through this pathway can be determined.

Methodology:

-

Patient Preparation:

-

Patients should fast overnight for at least 8 hours prior to the test.

-

A baseline breath sample is collected before administration of the tracer.

-

-

Tracer Administration:

-

A dose of 150 mg of this compound (99 atom% 13C) is dissolved in 100 mL of water.

-

The solution is administered orally to the subject.

-

-

Breath Sample Collection:

-

Breath samples are collected in specialized breath-sampling bags at baseline (0 minutes) and at regular intervals post-ingestion (e.g., 10, 15, 20, 30, 45, 60, 90, 120, 150, and 180 minutes).

-

-

Sample Analysis:

-

The 13CO2/12CO2 ratio in the exhaled air is analyzed by isotope ratio mass spectrometry (IRMS) or infrared spectrometry.

-

-

Data Analysis:

-

The change in the 13CO2/12CO2 ratio from baseline (Δ13CO2) is calculated for each time point.

-

Pharmacokinetic parameters such as the maximum change in 13CO2 (Cmax), the time to reach Cmax (Tmax), the area under the Δ13CO2-time curve (AUC), and the cumulative percentage of 13C recovered in the breath are calculated.

-

Protocol 2: this compound as an Internal Standard for LC-MS/MS Quantification of Tryptophan in Plasma

Objective: To accurately quantify the concentration of tryptophan in plasma samples.

Principle: A known amount of this compound is added to each plasma sample. Due to its identical chemical properties to endogenous tryptophan, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. The ratio of the signal from the endogenous tryptophan to the signal from the this compound internal standard is used for quantification, correcting for any sample loss or matrix effects.

Methodology:

-

Preparation of Solutions:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Working Internal Standard Solution: Dilute the stock solution to a working concentration (e.g., 10 µg/mL) in the same solvent.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled L-tryptophan into a surrogate matrix (e.g., charcoal-stripped plasma) and adding a fixed amount of the working internal standard solution.

-

-

Sample Preparation:

-

To a 100 µL aliquot of plasma sample, add a fixed volume (e.g., 10 µL) of the working internal standard solution.

-

Precipitate proteins by adding a precipitating agent (e.g., 300 µL of ice-cold acetonitrile or methanol).

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate the analytes using a suitable reversed-phase HPLC or UHPLC column with a gradient elution program.

-

Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Define specific precursor-to-product ion transitions for both unlabeled tryptophan and this compound.

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of unlabeled tryptophan to this compound against the concentration of the calibration standards.

-

Determine the concentration of tryptophan in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Protocol 3: this compound for Metabolic Flux Analysis in Cell Culture

Objective: To trace the metabolic fate of tryptophan and quantify the flux through its metabolic pathways in cultured cells.

Principle: Cells are cultured in a medium where the standard L-tryptophan is replaced with this compound. After a period of incubation, the cells and the culture medium are harvested. The incorporation of the 13C label into downstream metabolites is measured by mass spectrometry. The resulting mass isotopomer distributions are used in computational models to calculate the metabolic fluxes.

Methodology:

-

Cell Culture:

-

Culture cells in a standard growth medium to the desired confluency.

-

Prepare a custom labeling medium where unlabeled L-tryptophan is replaced with this compound at the same concentration.

-

Switch the cells to the labeling medium and incubate for a time course determined by the expected rate of tryptophan metabolism (e.g., 0, 2, 6, 12, 24 hours).

-

-

Sample Harvesting and Metabolite Extraction:

-

At each time point, aspirate the labeling medium (for analysis of secreted metabolites).

-

Wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism and extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell extract.

-

Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze both the cell extracts and the culture medium samples by LC-MS/MS.

-

Develop a targeted method to detect and quantify this compound and its expected labeled and unlabeled downstream metabolites (e.g., kynurenine, kynurenic acid, serotonin).

-

-

Data Analysis and Flux Calculation:

-

Determine the mass isotopomer distributions (MIDs) for tryptophan and its metabolites at each time point.

-

Correct the MIDs for the natural abundance of 13C.

-

Use the time-course MIDs and a metabolic network model in specialized software (e.g., INCA, Metran) to perform metabolic flux analysis (MFA) and calculate the rates of the reactions in the tryptophan metabolic pathways.

-

References

L-Tryptophan-1-13C as a Tracer in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Tryptophan-1-13C as a stable isotope tracer for studying metabolic pathways in biological systems. This powerful technique enables the precise tracking and quantification of tryptophan metabolism through its major catabolic routes, offering critical insights into cellular physiology and disease pathogenesis. This guide details the core metabolic pathways, experimental protocols for tracer analysis, and the signaling implications of tryptophan metabolites.

Introduction to L-Tryptophan Metabolism and Isotope Tracing

L-tryptophan, an essential amino acid, is a critical precursor for the synthesis of proteins and several bioactive molecules that regulate a wide array of physiological processes. The metabolism of tryptophan primarily proceeds through two main pathways: the kynurenine pathway and the serotonin pathway. Dysregulation of these pathways has been implicated in numerous pathologies, including neurological disorders, cancer, and immune dysfunction[1].

Stable isotope tracing using this compound allows researchers to follow the fate of the labeled carbon atom as it is incorporated into downstream metabolites. By measuring the isotopic enrichment in these metabolites using techniques like mass spectrometry, it is possible to quantify the rate of metabolic reactions, a practice known as metabolic flux analysis[2][3]. This provides a dynamic view of metabolic activity that is not attainable through the measurement of metabolite concentrations alone. This compound is a valuable tool for understanding the intricate dynamics of tryptophan metabolism in both health and disease[2][4].

Core Metabolic Pathways of Tryptophan

The fate of tryptophan in biological systems is predominantly determined by its entry into either the kynurenine or serotonin pathways.

The Kynurenine Pathway

The kynurenine pathway is the principal route of tryptophan degradation, accounting for over 95% of its catabolism. This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO), primarily in the liver, and indoleamine 2,3-dioxygenase (IDO), which is expressed in various tissues and immune cells. The ¹³C atom from L-Tryptophan-1-¹³C is released as ¹³CO₂ during the conversion of 3-hydroxykynurenine to 3-hydroxyanthranilic acid, a key step in this pathway. This release of labeled carbon dioxide forms the basis of the ¹³C-Tryptophan breath test. The metabolites of the kynurenine pathway, collectively known as kynurenines, are neuroactive and play significant roles in immune regulation.

The Serotonin Pathway

A smaller but functionally critical fraction of tryptophan is hydroxylated by tryptophan hydroxylase (TPH) to 5-hydroxytryptophan (5-HTP), the precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Serotonin plays a crucial role in regulating mood, sleep, and appetite. It can be further metabolized to melatonin, a hormone involved in circadian rhythms. Tracing the incorporation of the ¹³C label from L-Tryptophan-1-¹³C into 5-HT and its metabolites allows for the quantification of serotonin synthesis rates.

Experimental Protocols

The analysis of this compound and its labeled metabolites typically involves mass spectrometry-based techniques. Below are detailed methodologies for common experimental approaches.

In Vitro Metabolic Labeling in Cell Culture

This protocol outlines a general workflow for conducting stable isotope tracing experiments in cultured cells.

Protocol:

-

Cell Culture: Plate cells of interest and grow them in standard culture medium until they reach the desired confluency.

-

Isotopic Labeling: Remove the standard medium and replace it with a medium containing this compound at a known concentration. It is crucial to use a medium that is otherwise identical to the standard medium to avoid metabolic perturbations.

-

Incubation: Incubate the cells for a predetermined time course. The duration of labeling will depend on the metabolic pathway of interest, with rapid pathways like glycolysis reaching isotopic steady state within minutes, while others may take several hours.

-

Metabolism Quenching and Metabolite Extraction: Rapidly quench metabolic activity by, for example, washing the cells with ice-cold phosphate-buffered saline and then adding a cold extraction solvent (e.g., 80% methanol).

-

Sample Preparation: Collect the cell extract, which contains the metabolites. The extract can be centrifuged to remove cell debris, and the supernatant is then dried and reconstituted in a suitable solvent for analysis.

-

Analysis: Analyze the samples using LC-MS/MS or GC-MS to determine the mass isotopomer distributions of tryptophan and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a highly sensitive and specific method for quantifying tryptophan and its metabolites.

Sample Preparation (Plasma):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add an internal standard solution containing isotopically labeled analogues of the analytes of interest (e.g., L-Tryptophan-d5).

-

Precipitate proteins by adding a solution such as 10% trichloroacetic acid or cold acetonitrile.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

LC-MS/MS Parameters:

-

Chromatographic Separation: Utilize a reverse-phase C18 column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions for this compound and some of its key metabolites are provided in the table below.

Table 1: Exemplary MRM Transitions for 13C-Labeled Tryptophan and Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 206.1 | 189.1 |

| Kynurenine-13C10 | 219.1 | 104.1 |

| Serotonin-13C10 | 187.1 | 168.1 |

Note: The exact m/z values may vary slightly depending on the specific labeling pattern of the internal standards and the instrument calibration. It is essential to optimize these transitions on the specific instrument being used.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is another powerful technique for metabolic flux analysis, often requiring derivatization of the analytes to increase their volatility.

Sample Preparation and Derivatization:

-

Extract metabolites as described for the in vitro protocol.

-

Dry the metabolite extract completely under a stream of nitrogen.

-

Derivatize the samples to make them amenable to gas chromatography. A common two-step derivatization involves:

-

Methoxyamination: To protect carbonyl groups.

-

Silylation (e.g., with MSTFA): To derivatize hydroxyl and amine groups. Alternatively, a two-step esterification and acylation can be performed.

-

GC-MS Parameters:

-

Gas Chromatography: Use a capillary column suitable for metabolite analysis (e.g., DB-5ms). A temperature gradient program is employed to separate the derivatized analytes.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode to identify all detectable metabolites or in selected ion monitoring (SIM) mode for targeted quantification of specific mass fragments.

13C-Tryptophan Breath Test

The ¹³C-Tryptophan breath test is a non-invasive method to assess whole-body tryptophan metabolism via the kynurenine pathway.

Protocol:

-

Baseline Breath Sample: Collect a baseline breath sample from the subject before administering the tracer.

-

Tracer Administration: The subject orally ingests a defined dose of L-Tryptophan-1-¹³C (e.g., 150 mg) dissolved in water.

-

Breath Sample Collection: Collect breath samples at regular intervals (e.g., every 15-30 minutes) for a period of up to 3 hours.

-

Analysis: The ¹³CO₂/¹²CO₂ ratio in the exhaled breath is measured using an isotope ratio mass spectrometer.

-

Data Interpretation: The rate of ¹³CO₂ exhalation reflects the activity of the kynurenine pathway.

Quantitative Data Presentation

The primary output of this compound tracer studies is quantitative data on the incorporation of the stable isotope into downstream metabolites. This data is best presented in tabular format to facilitate comparison between different experimental conditions.

Table 2: Results of a 13C-Tryptophan Breath Test in Patients with Major Depressive Disorder (MDD) and Healthy Controls

| Parameter | Healthy Controls (n=24) | MDD Patients (n=18) | p-value |

| Cmax (%) | 0.28 ± 0.10 | 0.44 ± 0.16 | 0.002 |

| Tmax (min) | 71.3 ± 27.0 | 65.8 ± 23.4 | 0.499 |

| AUC (%*min) | 35.1 ± 13.0 | 53.8 ± 21.3 | 0.008 |

| CRR0–180 (%) | 0.13 ± 0.05 | 0.20 ± 0.08 | 0.004 |

Data adapted from Teraishi et al., 2015. Cmax: maximal Δ¹³CO₂; Tmax: time to reach Cmax; AUC: area under the Δ¹³CO₂-time curve; CRR0–180: cumulative recovery rate during the 180-min test.

Table 3: Hypothetical Mass Isotopomer Distribution of Tryptophan Metabolites in Cancer Cells Treated with an IDO1 Inhibitor

| Metabolite | Control (% Enrichment of M+1) | IDO1 Inhibitor (% Enrichment of M+1) |

| Kynurenine | 15.2 ± 1.8 | 5.3 ± 0.9 |

| Serotonin | 8.5 ± 1.1 | 8.9 ± 1.3 |

This table illustrates the expected outcome of a tracer experiment where inhibiting the kynurenine pathway (IDO1) would decrease the isotopic enrichment in kynurenine while having a minimal effect on the serotonin pathway.

Signaling Pathways of Tryptophan Metabolites

Tryptophan metabolites are not merely metabolic intermediates; they are also potent signaling molecules that can influence cellular function and intercellular communication.

Kynurenine Pathway Signaling

The balance between different kynurenine pathway metabolites is crucial for immune tolerance and neuronal function. Kynurenine itself can act as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that modulates immune responses. An imbalance between the neuroprotective kynurenic acid and the neurotoxic quinolinic acid is implicated in various neurodegenerative diseases. The enzyme IDO1, which initiates the kynurenine pathway in many cell types, is a key regulator of immune tolerance and is often upregulated in cancer cells to facilitate immune evasion.

Serotonin Signaling

Serotonin exerts its diverse effects by binding to a large family of serotonin receptors (5-HTRs), which are predominantly G-protein coupled receptors (GPCRs). These receptors are expressed throughout the central nervous system and in various peripheral tissues. Activation of these receptors initiates downstream signaling cascades that can modulate neurotransmission, cell proliferation, and many other cellular processes.

Conclusion

This compound is an invaluable tracer for dissecting the complexities of tryptophan metabolism in biological systems. By combining stable isotope labeling with advanced analytical techniques such as LC-MS/MS and GC-MS, researchers can gain quantitative insights into the flux through the kynurenine and serotonin pathways. This technical guide provides a foundational understanding of the principles, experimental protocols, and signaling implications of using this compound as a tracer. The application of these methods will continue to be instrumental in advancing our understanding of the role of tryptophan metabolism in health and disease, and in the development of novel therapeutic strategies.

References

- 1. Assessment of Peripheral Serotonin Synthesis Using Stable Isotope-Labeled Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 13C Labeled Amino Acids for Researchers, Scientists, and Drug Development Professionals

The advent of stable isotope labeling has revolutionized our ability to probe the intricate and dynamic nature of biological systems. Among the various isotopic tracers, Carbon-13 (¹³C) labeled amino acids have emerged as a cornerstone in metabolic research, proteomics, and drug development. By replacing the naturally abundant but NMR-silent ¹²C with the heavier, non-radioactive ¹³C isotope, researchers can meticulously track the metabolic fate of amino acids, quantify protein turnover, and elucidate complex biochemical pathways with unparalleled precision.[1][2] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and diverse applications of ¹³C labeled amino acids, empowering researchers to harness the full potential of this powerful technology.

Core Principles of ¹³C Isotopic Labeling

Isotopic labeling is a technique used to trace the journey of an isotope through a reaction, metabolic pathway, or entire cell.[2] The fundamental principle involves providing cells or organisms with a substrate, such as glucose, glutamine, or specific amino acids, enriched with ¹³C.[] This labeled substrate is then taken up by the cells and integrated into various metabolic pathways. As the ¹³C atoms traverse through glycolysis, the Krebs cycle, and other biochemical routes, they are incorporated into a wide array of downstream metabolites, including other amino acids, lipids, and nucleotides.

The extent and pattern of ¹³C incorporation into these metabolites are then detected and quantified using sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[] This data provides a quantitative readout of the relative activities of different metabolic pathways, offering a window into the metabolic state of the cell under various conditions.

Applications in Research and Drug Development

The versatility of ¹³C labeled amino acids has led to their widespread adoption across numerous scientific disciplines. Key applications include:

-

Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a cell. By combining ¹³C labeling data with a stoichiometric model of cellular metabolism, researchers can generate a detailed map of metabolic activity, identifying critical nodes and regulatory points. This is particularly crucial for understanding disease states like cancer and for metabolic engineering.

-

Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method for the accurate quantification of proteins. In a typical SILAC experiment, two populations of cells are cultured in media containing either the natural ("light") or a ¹³C-labeled ("heavy") form of an essential amino acid (commonly lysine and arginine). After a specific treatment, the cell populations are combined, and the relative abundance of proteins is determined by the ratio of heavy to light peptides detected by mass spectrometry.

-

Protein Structure and Dynamics: NMR spectroscopy, in conjunction with ¹³C labeling, provides high-resolution insights into the three-dimensional structure and dynamics of proteins. This is invaluable for understanding protein function and for rational drug design.

-

Drug Discovery and Development: In pharmaceutical research, ¹³C labeled compounds are instrumental in studying drug metabolism and pharmacokinetics (DMPK). By tracing the metabolic fate of a ¹³C-labeled drug candidate, researchers can identify its metabolites, understand its mechanism of action, and assess its potential for toxicity.

Data Presentation: Quantitative Summaries

A key strength of ¹³C labeling studies is the generation of precise quantitative data that allows for direct comparisons between different experimental conditions. The following tables provide examples of how such data can be presented.

Table 1: Example of Quantitative Proteomics Data from a SILAC Experiment

This table illustrates typical results from a SILAC experiment comparing the proteomes of cells under control and treated conditions. The SILAC ratio (Heavy/Light) indicates the change in protein abundance.

| Protein ID | Gene Name | Protein Name | SILAC Ratio (H/L) | p-value | Regulation |

| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | 0.001 | Upregulated |

| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.95 | Unchanged |

| Q06609 | HSP90AA1 | Heat shock protein HSP 90-alpha | 3.12 | < 0.001 | Upregulated |

| P10412 | G6PD | Glucose-6-phosphate 1-dehydrogenase | 0.45 | 0.005 | Downregulated |

| P31946 | GSK3B | Glycogen synthase kinase-3 beta | 0.98 | 0.89 | Unchanged |

Table 2: Example of Metabolic Flux Analysis Data

This table shows the relative flux through central carbon metabolism pathways in two different cell lines, as determined by ¹³C-MFA. Fluxes are normalized to the glucose uptake rate.

| Metabolic Pathway | Reaction | Cell Line A (Relative Flux %) | Cell Line B (Relative Flux %) |

| Glycolysis | Glucose -> G6P | 100 | 100 |

| Pentose Phosphate Pathway | G6P -> R5P | 15.2 | 25.8 |

| TCA Cycle | Pyruvate -> Acetyl-CoA | 85.1 | 60.5 |

| Anaplerosis | Pyruvate -> Oxaloacetate | 5.3 | 12.1 |

| Lactate Production | Pyruvate -> Lactate | 9.6 | 27.4 |

Experimental Protocols

Detailed and robust experimental protocols are critical for the success of any ¹³C labeling study. The following sections provide step-by-step methodologies for the key experiments cited.

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol outlines a typical workflow for a two-plex SILAC experiment using ¹³C-labeled lysine and arginine.

1. Media and Cell Preparation:

-

Prepare SILAC DMEM or RPMI-1640 medium lacking L-lysine and L-arginine.

-

Supplement the "light" medium with standard L-lysine and L-arginine.

-

Supplement the "heavy" medium with ¹³C₆-L-lysine and ¹³C₆-L-arginine.

-

Culture two populations of cells in parallel, one in the "light" medium and the other in the "heavy" medium.

-

Grow the cells for at least 5-6 cell doublings to ensure >95% incorporation of the labeled amino acids.

2. Experimental Treatment and Harvest:

-

Apply the desired experimental treatment to one or both cell populations. For example, treat the "heavy" cells with a drug and use the "light" cells as a vehicle control.

-

After the treatment period, harvest the cells by scraping or trypsinization.

-

Wash the cells with ice-cold PBS.

3. Sample Pooling and Protein Extraction:

-

Count the cells from each population and combine them in a 1:1 ratio.

-

Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

4. Protein Digestion:

-

Denature the proteins in the lysate by adding a denaturing agent like urea.

-

Reduce the disulfide bonds with dithiothreitol (DTT).

-

Alkylate the cysteine residues with iodoacetamide to prevent disulfide bond reformation.

-

Digest the proteins into peptides overnight using a sequence-specific protease, typically trypsin, which cleaves after lysine and arginine residues.

5. LC-MS/MS Analysis:

-

Desalt the peptide mixture using a C18 solid-phase extraction column.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity of the "light" and "heavy" peptide pairs.

-

The ratio of the intensities of the heavy to light peptides reflects the relative abundance of the corresponding protein in the two samples.

Protocol 2: ¹³C Metabolic Flux Analysis (¹³C-MFA)

This protocol describes the general workflow for performing a ¹³C-MFA experiment in cultured cells.

1. Experimental Design and Tracer Selection:

-

Define the metabolic network of interest and the specific fluxes to be quantified.

-

Select an appropriate ¹³C-labeled substrate (e.g., [U-¹³C]-glucose, [1,2-¹³C]-glucose, or a specific ¹³C-labeled amino acid) that will provide informative labeling patterns for the pathways under investigation.

2. Cell Culture and Labeling:

-

Culture cells in a defined medium containing the selected ¹³C-labeled tracer as the primary carbon source.

-

Allow the cells to reach a metabolic and isotopic steady state. The time required to reach steady state varies depending on the cell type and the metabolic pathways being studied.

3. Metabolite Extraction:

-

Rapidly quench the metabolism to prevent further enzymatic activity. This is typically done by aspirating the medium and adding a cold solvent like methanol or a methanol/water mixture.

-

Scrape the cells and collect the cell extract.

-

Separate the intracellular metabolites from the biomass (protein, DNA, RNA).

4. Sample Preparation and Analysis:

-

For GC-MS analysis of amino acids:

-

Hydrolyze the protein fraction of the biomass to release individual amino acids.

-

Derivatize the amino acids to make them volatile for gas chromatography. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

-

Analyze the derivatized amino acids by GC-MS to determine their mass isotopomer distributions.

-

-

For LC-MS analysis of intracellular metabolites:

-

Separate the metabolites in the cell extract using liquid chromatography.

-

Analyze the eluting metabolites by mass spectrometry to determine their mass isotopomer distributions.

-

5. Flux Estimation:

-

Use a computational model that integrates the metabolic network stoichiometry, atom transitions, and the measured mass isotopomer distributions.

-

Employ specialized software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured and the model-predicted labeling patterns.

Protocol 3: Sample Preparation for NMR Analysis of ¹³C Labeled Proteins

This protocol details the preparation of a protein sample for analysis by NMR spectroscopy.

1. Protein Expression and Purification:

-

Express the protein of interest in a suitable expression system (e.g., E. coli) using a minimal medium containing ¹³C-glucose as the sole carbon source for uniform labeling, or specific ¹³C-labeled precursors for selective labeling.

-

Purify the ¹³C-labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

2. Sample Preparation for NMR:

-

Dialyze the purified protein into a suitable NMR buffer (e.g., phosphate or Tris buffer) with a defined pH and salt concentration.

-

Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1 mM).

-

Add 5-10% deuterium oxide (D₂O) to the sample to provide a lock signal for the NMR spectrometer.

-

Optionally, add a reference compound like DSS or TSP for chemical shift referencing.

-

Transfer the final sample to a high-quality NMR tube.

3. NMR Data Acquisition:

-

Acquire a series of one-dimensional and multi-dimensional NMR experiments (e.g., ¹H-¹³C HSQC) to assign the chemical shifts of the protein's carbon atoms and to obtain structural and dynamic information.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts described in this guide.

Caption: Workflow for a SILAC experiment.

Caption: Workflow for ¹³C Metabolic Flux Analysis.

Caption: Central Carbon Metabolism Pathways.

References

Biosynthesis of L-Tryptophan-1-13C: A Technical Guide for Researchers

Introduction

L-Tryptophan, an essential amino acid, is a vital precursor for numerous bioactive compounds, including the neurotransmitter serotonin and the hormone melatonin. The targeted isotopic labeling of L-tryptophan, specifically at the carboxyl group (1-¹³C), provides a powerful tool for researchers in drug development and metabolic studies. This stable isotope-labeled compound allows for precise tracing of metabolic pathways and quantification of protein turnover. This technical guide provides an in-depth overview of the primary methods for the biosynthesis of L-Tryptophan-1-¹³C, focusing on enzymatic synthesis and microbial fermentation, complete with experimental protocols, quantitative data, and pathway visualizations.

Core Biosynthetic Strategies

The introduction of a ¹³C label at the C1 position of L-tryptophan can be achieved through two main strategies: enzymatic synthesis and microbial fermentation. For specific labeling at the carboxyl group, enzymatic synthesis using ¹³C-labeled precursors is the more direct and efficient method.

1. Enzymatic Synthesis: A Precise and Controlled Approach

Enzymatic synthesis offers a highly specific method for producing L-Tryptophan-1-¹³C. The key to this approach is the use of L-Serine labeled with ¹³C at the carboxyl position (L-Serine-1-¹³C) as a precursor. The enzyme tryptophan synthase then catalyzes the condensation of indole with L-Serine-1-¹³C to yield L-Tryptophan-1-¹³C.

Experimental Protocol: Enzymatic Synthesis of L-Tryptophan-1-¹³C

This protocol outlines the synthesis using tryptophan synthase.

Materials:

-

Tryptophan Synthase (from E. coli or other microbial sources)

-

L-Serine-1-¹³C

-

Indole

-

Pyridoxal-5'-phosphate (PLP)

-

Potassium phosphate buffer (0.1 M, pH 8.0)

-

Reaction vessel

-

Incubator/shaker

Procedure:

-

Reaction Mixture Preparation: In a sterile reaction vessel, prepare the reaction mixture containing:

-

Potassium phosphate buffer (pH 8.0)

-

L-Serine-1-¹³C (e.g., 50 mM)

-

Indole (e.g., 50 mM, may be added portion-wise to avoid inhibition)

-

Pyridoxal-5'-phosphate (PLP) (e.g., 0.1 mM)

-

Tryptophan Synthase (e.g., 10-20 g/L of whole cells expressing the enzyme, or a purified equivalent).

-

-

Incubation: Incubate the reaction mixture at a controlled temperature, typically between 37-40°C, with gentle agitation for a period of 12-24 hours.[1]

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to measure the consumption of substrates and the formation of L-Tryptophan-1-¹³C.

-

Termination and Product Recovery: Once the reaction reaches completion, terminate it by denaturing the enzyme (e.g., by heat treatment or pH change). The product, L-Tryptophan-1-¹³C, can then be purified from the reaction mixture.

2. Microbial Fermentation: Leveraging Cellular Metabolism

Microbial fermentation utilizing engineered strains of Escherichia coli or Corynebacterium glutamicum is a common method for large-scale L-tryptophan production. To produce L-Tryptophan-1-¹³C via this route, a ¹³C-labeled carbon source that can be efficiently converted to the carboxyl group of serine, a precursor to tryptophan, is required. However, achieving specific labeling at only the C1 position through fermentation is challenging due to the complex and interconnected nature of metabolic pathways. The carbon from a labeled source like [1-¹³C]-glucose will be distributed throughout the central metabolism, leading to labeling at multiple positions in the final product. Therefore, for specific 1-¹³C labeling, feeding with L-Serine-1-¹³C during the fermentation process is a more targeted approach.

Experimental Protocol: Fed-Batch Fermentation for L-Tryptophan Production

This protocol provides a general framework for the fed-batch fermentation of an engineered E. coli strain for L-tryptophan production. For producing L-Tryptophan-1-¹³C, the fermentation medium would be supplemented with L-Serine-1-¹³C during the production phase.

Materials:

-

Engineered E. coli strain with enhanced tryptophan production pathways.

-

Seed medium and Fermentation medium (compositions provided in the data tables).

-

¹³C-labeled precursor (e.g., L-Serine-1-¹³C).

-

Bioreactor with controls for pH, temperature, and dissolved oxygen.

Procedure:

-

Inoculum Preparation: Cultivate the engineered E. coli strain in a seed medium overnight.

-